molecular formula C25H23N5 B13761701 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- CAS No. 74186-15-5

2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-

Cat. No.: B13761701
CAS No.: 74186-15-5
M. Wt: 393.5 g/mol
InChI Key: XFXKYJLMUDUXNS-UHFFFAOYSA-N
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Description

2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The structure of this compound includes a naphthalene ring, which is a fused pair of benzene rings, and two phenylazo groups attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- typically involves a multi-step process:

    Diazotization: Aniline is first diazotized using nitrous acid to form phenyl diazonium chloride.

    Coupling Reaction: The phenyl diazonium chloride is then coupled with 2-naphthalenamine under alkaline conditions to form the intermediate azo compound.

    Further Coupling: This intermediate is further reacted with another diazonium salt derived from 4-aminobenzene to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

    Reducing Agents: Sodium dithionite (Na2S2O4) and zinc dust in acidic conditions.

    Substitution Reactions: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment due to its vibrant color properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, which can alter its electronic structure and reactivity. These interactions can affect various biochemical pathways, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenamine, N-phenyl-: Another azo compound with similar structural features but different substituents.

    2-Naphthalenol, 1-(phenylazo)-: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- is unique due to its specific combination of azo groups and naphthalene ring, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

74186-15-5

Molecular Formula

C25H23N5

Molecular Weight

393.5 g/mol

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]-N-propylnaphthalen-2-amine

InChI

InChI=1S/C25H23N5/c1-2-18-26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-17,26H,2,18H2,1H3

InChI Key

XFXKYJLMUDUXNS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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